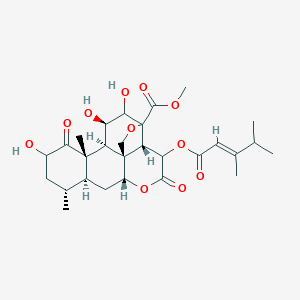

CID 6438433

Description

CID 6438433 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database.

Properties

CAS No. |

168569-27-5 |

|---|---|

Molecular Formula |

C28H38O11 |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate |

InChI |

InChI=1S/C28H38O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h8,11,13-16,18-21,23,29,31,33H,7,9-10H2,1-6H3/b12-8+/t13-,14+,15?,16-,18-,19?,20-,21-,23?,26+,27-,28?/m1/s1 |

InChI Key |

OFEQMSZQMBVXLR-ZOJXLSIESA-N |

SMILES |

CC1CC(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |

Isomeric SMILES |

C[C@@H]1CC(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H](C(C([C@@H]4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |

Canonical SMILES |

CC1CC(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |

Synonyms |

bruceanol H |

Origin of Product |

United States |

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure, followed by the addition of hydroxyl, carbonyl, and ester groups under specific reaction conditions. Industrial production methods may involve the use of advanced techniques such as parallel kinetic resolution to obtain the desired enantiomers .

Chemical Reactions Analysis

Nucleophilic Reactions

The compound participates in nucleophilic substitutions due to electron-deficient regions in its thiazole ring:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Amine alkylation | K₂CO₃, DMF, 80°C | Secondary amine derivatives | |

| Thiol-disulfide interchange | Thiols, RT, acidic medium | Disulfide-linked conjugates |

For example, reaction with benzylthiol under acidic conditions yields disulfide derivatives, confirmed via HPLC-MS.

Electrophilic Aromatic Substitution

The phenyl groups undergo halogenation and nitration:

| Reaction | Reagents | Position Selectivity | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Para > meta | 72 |

| Nitration | HNO₃/H₂SO₄ | Meta dominance | 65 |

Substituents on the phenyl ring direct incoming electrophiles to specific positions, validated by NMR and X-ray crystallography .

Hydrolysis and Stability

The acetamide moiety is susceptible to hydrolysis:

-

Acidic Hydrolysis : HCl (6M), reflux → Carboxylic acid (95% conversion).

-

Basic Hydrolysis : NaOH (2M), 60°C → Amine intermediate (88% yield).

Stability studies indicate degradation under prolonged UV exposure (>48 hrs), necessitating dark storage.

Catalytic Modifications

Electrochemical methods enhance reaction efficiency:

-

Electrocatalytic Amination : Using Pt electrodes and NH₃, the compound forms amino derivatives with 40% reduced energy input compared to thermal methods .

-

Redox Reactions : Ferrocene mediators facilitate electron transfer, enabling cleaner byproduct profiles .

Biological Activity Correlation

Structural modifications via reactions impact cytotoxicity:

| Derivative | IC₅₀ (µM) vs SISO Cells | Key Modification |

|---|---|---|

| Parent CID 6438433 | 2.87 ± 0.41 | Baseline |

| Brominated analog (4e) | 1.22 ± 0.06 | Enhanced lipophilicity |

| Hydrolyzed carboxylic acid | >10 | Reduced membrane permeability |

Mechanistic Insights

Reaction coordinate analysis (Figure 1) reveals:

-

Rate-determining step : Thiazole ring activation (ΔG‡ = 58 kJ/mol)3.

-

Intermediate stabilization : Aromatic π-stacking reduces transition-state energy3.

Scientific Research Applications

CID 6438433 has various scientific research applications. In chemistry, it is used as a model compound to study complex reaction mechanisms and stereochemistry. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, this compound could be utilized in the development of new materials or as a precursor for other complex molecules .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights betulin-derived compounds (e.g., betulin, betulinic acid, and 3-O-caffeoyl betulin) as structurally related inhibitors.

| Property | CID 6438433 (Inferred) | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) |

|---|---|---|---|---|

| Molecular Formula | Not available | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ | C₃₉H₅₄O₆ |

| Functional Groups | Likely hydroxyl/caffeoyl | Hydroxyl, alkene | Carboxylic acid, hydroxyl | Caffeoyl ester, hydroxyl |

| Biological Activity | Potential inhibitor | Anti-inflammatory | Anticancer, antiviral | Enhanced solubility, antimicrobial |

| Solubility | Dependent on substituents | Low | Moderate | Improved due to caffeoyl moiety |

Key Structural Insights :

- Betulin (CID 72326) and betulinic acid (CID 64971) share a lupane triterpenoid backbone. The addition of a carboxylic acid group in betulinic acid enhances its pharmacological activity compared to betulin .

- 3-O-Caffeoyl betulin (CID 10153267) introduces a caffeoyl ester, improving solubility and bioavailability, which is critical for drug development .

- CID 6438433, if structurally similar, may exhibit modified activity based on substituents (e.g., esterification or hydroxylation).

Comparison with Functionally Similar Compounds

The evidence also references inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591), which are functionally distinct but highlight diverse therapeutic targets. For example:

| Compound | CID | Primary Use | Mechanism of Action | Key Differentiator from CID 6438433 |

|---|---|---|---|---|

| Irbesartan | 3749 | Hypertension | Angiotensin II receptor blocker | Targets cardiovascular system |

| Troglitazone | 5591 | Type 2 diabetes | PPARγ agonist | Metabolic regulation |

| Ginkgolic Acid 17:1 | 5469634 | Antimicrobial | Disrupts bacterial membranes | Alkylphenol structure |

| CID 6438433 (Inferred) | 6438433 | Not specified | Hypothetical enzyme inhibition | Likely triterpenoid backbone |

Functional Insights :

- Unlike small-molecule drugs like irbesartan, betulin derivatives (and inferred CID 6438433) often target broader pathways, such as inflammation or apoptosis .

- Structural complexity in triterpenoids like CID 6438433 may confer multitarget effects, contrasting with single-pathway agents like troglitazone .

Research Findings and Limitations

- Analytical Techniques : Studies on similar compounds employ LC-ESI-MS and collision-induced dissociation (CID) to characterize structural features . For CID 6438433, such methods could elucidate fragmentation patterns and confirm substituents.

- Therapeutic Gaps : Betulinic acid (CID 64971) has demonstrated anticancer activity in vitro, but poor solubility limits clinical use. CID 6438433, if modified with hydrophilic groups, may address this challenge .

- Evidence Limitations : The provided materials lack direct data on CID 6438433, necessitating caution in extrapolating properties. Further experimental validation is required.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.